Cyclohexanaminium (2S,3S,4S,5R,6S)-6-((6-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
Description
Cyclohexanaminium (2S,3S,4S,5R,6S)-6-((6-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic salt comprising a cyclohexanaminium cation and a carboxylate anion. The anion features a stereochemically defined tetrahydro-2H-pyran ring substituted with hydroxyl groups, a 6-chloroindole moiety, and a carboxylate functional group. The 6-chloroindole group suggests affinity for biological targets such as serotonin receptors or enzymes involved in indole metabolism, while the pyran-carboxylate backbone may mimic carbohydrate structures, enabling interactions with lectins or glycosidases .
Properties
Molecular Formula |
C20H27ClN2O7 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |
InChI Key |
CGXWVPSZSVEFAI-CYRSAHDMSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Biological Activity
Cyclohexanaminium (2S,3S,4S,5R,6S)-6-((6-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate, with CAS number 138182-20-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHClNO, with a molecular weight of 442.89 g/mol. It features a complex structure that includes an indole moiety and multiple hydroxyl groups that may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features to cyclohexanaminium exhibit significant anticancer activity. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives can target specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
Indole derivatives have also demonstrated antimicrobial properties. The presence of the chloro group in the structure may enhance the compound's ability to penetrate bacterial membranes or disrupt essential cellular processes. This could make cyclohexanaminium a candidate for further investigation as an antimicrobial agent.
The proposed mechanism of action for cyclohexanaminium involves the modulation of enzyme activity and interaction with cellular receptors. The hydroxyl groups may facilitate hydrogen bonding with target proteins, influencing their function and leading to altered cellular responses.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives and found that compounds similar to cyclohexanaminium inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds demonstrated that they effectively inhibited the growth of gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Pharmacokinetics : Research on the pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate solubility, which are crucial for therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 442.89 g/mol |
| CAS Number | 138182-20-4 |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against gram-positive bacteria |
| Solubility | Moderate |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a cyclohexylamine moiety linked to a tetrahydropyran derivative with multiple hydroxyl groups. The presence of the indole derivative contributes to its potential biological activity. The molecular formula is , with a molecular weight of approximately 476.4 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of cyclohexanaminium compounds exhibit promising anticancer properties. For instance, research has demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The indole moiety is known for its role in enhancing the cytotoxicity against cancer cells .
Antimicrobial Properties
Cyclohexanaminium derivatives have also been investigated for their antimicrobial activities. Studies have shown that these compounds can effectively inhibit the growth of several bacterial strains and fungi. The hydroxyl groups in the tetrahydropyran structure contribute to the antimicrobial efficacy by enhancing solubility and interaction with microbial membranes .
Neuroprotective Effects
Emerging research suggests that cyclohexanaminium compounds may possess neuroprotective effects. The ability to cross the blood-brain barrier due to their lipophilicity allows these compounds to potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Pesticidal Activity
There is growing interest in the application of cyclohexanaminium compounds as pesticides. Their structural properties allow for interactions with biological systems in pests, leading to effective pest control strategies without significant toxicity to non-target organisms . Research indicates that these compounds can disrupt metabolic pathways in insects.
Plant Growth Regulators
Some studies suggest that cyclohexanaminium derivatives may function as plant growth regulators. They can influence plant growth processes such as germination and root development by modulating hormonal pathways within plants .
Development of Biodegradable Polymers
The unique chemical structure of cyclohexanaminium allows for its incorporation into biodegradable polymer matrices. This application is particularly relevant in creating environmentally friendly materials for packaging and medical devices. The trihydroxy groups enhance the polymer's hydrophilicity and biodegradability .
Nanocomposites
Research into nanocomposites has identified cyclohexanaminium as a potential additive to improve mechanical properties and thermal stability of materials. Its integration into nanomaterials can lead to enhanced performance characteristics in various industrial applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
*Hypothetical values inferred from structural analysis.
Key Observations:
Chloroindole Moieties: Both the target compound and GB59693 (Catalog No. GB59693) share the 6-chloroindol-3-yl group, which is often associated with bioactivity in neurological or antimicrobial contexts. However, the target’s carboxylate anion vs. GB59693’s acetamide group may alter solubility and target specificity .
Pyran Backbone : The pyran ring with hydroxyl substituents is a common feature in carbohydrate-mimicking compounds. The stereochemistry (2S,3S,4S,5R,6S) in the target compound likely enhances binding precision compared to less-defined analogues .
Methodological Considerations in Similarity Assessment
Evidence from computational studies () emphasizes that similarity metrics (e.g., Tanimoto coefficients, shape-based alignment) significantly influence comparisons. For example:
- Tanimoto Scores: Compounds in with similarity scores >0.93 share pyran-hydroxyl frameworks but differ in substituents (e.g., chromenone vs. indole), underscoring the need for multi-parameter analysis .
- Functional Group Prioritization: The target’s chloroindole and carboxylate groups may dominate similarity assessments in virtual screening, overshadowing minor structural variations .
Research Implications and Gaps
- Biological Activity : The chloroindole group in the target compound may confer serotonin receptor affinity, but direct evidence is lacking. Comparative studies with GB59693 (a research chemical) could clarify structure-activity relationships .
- Solubility and Stability : The cyclohexanaminium cation may enhance aqueous solubility compared to neutral analogues, though experimental data is needed.
- Industrial Applications: Unlike 4,4'-methylenebis(cyclohexylamine), the target’s complexity may limit scalability for non-pharmaceutical uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
